Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate

Adenosine receptor pharmacology GPCR ligand selectivity Subtype-specific antagonist

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5; molecular formula C₁₆H₁₂N₂O₅S; MW 344.34) is a hybrid heterocyclic compound combining a 4-oxo-4H-chromene (chromone) core with a thiazole-4-carboxylate moiety linked via a carboxamide bridge. It belongs to the chromone–thiazole hybrid class, a family of compounds investigated as adenosine receptor ligands, acetylcholinesterase inhibitors, and antimicrobial/anticancer agents.

Molecular Formula C16H12N2O5S
Molecular Weight 344.34
CAS No. 361478-77-5
Cat. No. B2658505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate
CAS361478-77-5
Molecular FormulaC16H12N2O5S
Molecular Weight344.34
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C16H12N2O5S/c1-2-22-15(21)10-8-24-16(17-10)18-14(20)13-7-11(19)9-5-3-4-6-12(9)23-13/h3-8H,2H2,1H3,(H,17,18,20)
InChIKeyZRLOCSQMFPEEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5) – Compound Identity and Procurement Profile


Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5; molecular formula C₁₆H₁₂N₂O₅S; MW 344.34) is a hybrid heterocyclic compound combining a 4-oxo-4H-chromene (chromone) core with a thiazole-4-carboxylate moiety linked via a carboxamide bridge [1]. It belongs to the chromone–thiazole hybrid class, a family of compounds investigated as adenosine receptor ligands, acetylcholinesterase inhibitors, and antimicrobial/anticancer agents [2]. The compound is commercially available for research use from multiple suppliers at typical purity ≥95% .

Why Broad-Spectrum Chromone–Thiazole Analogs Cannot Replace Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate in Target-Focused Studies


Chromone–thiazole hybrids display profound differences in adenosine receptor (AR) subtype selectivity and functional profile depending on the thiazole substitution pattern. In a systematic SAR study by Cagide et al. (2015), the unsubstituted thiazole analog (compound 29, N-(thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide) showed weak, non-selective A3 binding (Ki = 11,900 nM) with A1/A3 and A2A/A3 selectivity ratios near unity (1.4 and 1.3, respectively) [1]. In contrast, the 4,5-dimethylthiazole analog (compound 31) exhibited a 71-fold improvement in A3 affinity (Ki = 167 nM) and striking subtype selectivity (A1/A3 >590; A2A/A3 >480) [1]. The target compound, bearing a 4-ethoxycarbonyl substituent on the thiazole ring, is reported as an A2 adenosine receptor antagonist with distinct physicochemical properties (weak aqueous solubility; UV λmax 203, 239, 301 nm) . These data demonstrate that minor thiazole modifications lead to radical shifts in receptor subtype targeting, precluding generic substitution among chromone–thiazole congeners.

Quantitative Differentiation Evidence for Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate vs. Closest Analogs


Adenosine Receptor Subtype Selectivity: A2A Antagonism vs. A3-Selective Chromone–Thiazole Analogs

The target compound is functionally classified as an adenosine A2 receptor antagonist . This contrasts sharply with the closest structurally characterized analog, N-(4,5-dimethylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31 in Cagide et al., 2015), which is a potent and highly selective A3 adenosine receptor ligand (hA3 Ki = 167 nM; A1/A3 selectivity ratio >590; A2A/A3 selectivity ratio >480) [1]. A simpler analog, N-(thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 29), displays weak, non-selective A3 binding (Ki = 11,900 nM; A1/A3 = 1.4; A2A/A3 = 1.3) [1]. The 4-ethoxycarbonyl thiazole substitution in the target compound confers A2A-preferring pharmacology, representing a distinct receptor subtype targeting profile with implications for different therapeutic indication spaces.

Adenosine receptor pharmacology GPCR ligand selectivity Subtype-specific antagonist

Solubility Profile Differentiation: Aqueous Solubility Constraint as a Selectable Assay Parameter

The target compound is explicitly characterized as 'weak water soluble' . This physicochemical property distinguishes it from certain chromone–thiazole analogs such as the 4-carboxamide derivative (CAS 941929-31-3), which bears a polar primary amide group at the thiazole 4-position capable of additional hydrogen-bonding interactions with aqueous media . The ethyl ester substituent on the target compound reduces hydrogen-bond donor capacity relative to the primary amide analog (one H-bond donor vs. two), consistent with lower aqueous solubility. For researchers requiring compounds with limited aqueous solubility—for example, to minimize non-specific binding in cell-based assays or to control dissolution rates in sustained-release formulation studies—this property may represent a useful selection criterion.

Aqueous solubility Assay buffer compatibility In vitro pharmacology

Synthetic Tractability and Derivatization Potential: Ethyl Ester as a Divergent Functional Handle

The ethyl ester at the thiazole 4-position provides a chemically orthogonal derivatization handle absent in the 4,5-dimethylthiazole analog (compound 31) and the unsubstituted thiazole analog (compound 29) [1]. The ester can be hydrolyzed to the carboxylic acid (enabling salt formation, improved aqueous solubility, or amide coupling), reduced to the primary alcohol (introducing a hydroxyl handle for further functionalization), or directly subjected to aminolysis to generate diverse amide libraries. This contrasts with the 4,5-dimethylthiazole variant, where both thiazole positions are blocked by inert methyl groups, limiting late-stage diversification to the chromone ring only [1]. For medicinal chemistry campaigns requiring iterative SAR exploration, the ester functionality offers a clear advantage in synthetic tractability.

Medicinal chemistry Library synthesis Carboxylate derivatization

Molecular Geometry and Conformational Properties: Planarity and Solid-State Packing

The chromone–thiazole hybrid scaffold adopts a near-planar conformation enforced by the trans-carboxamide linkage, as established by X-ray crystallography of closely related analogs [1]. In the Cagide et al. (2015) structural study, the chromone and thiazole rings were found to be coplanar within ~0.2 Å, with a C(4)–C(7)–C(8)–C(9) torsion angle of −179(2)°, maximizing π-orbital overlap across the hybrid scaffold [1]. This coplanarity is critical for ligand–receptor binding, as it determines the spatial presentation of hydrogen-bond donor/acceptor groups and aromatic surfaces. The 4-ethoxycarbonyl substituent introduces steric bulk that may modulate the torsional profile relative to the unsubstituted and 4,5-dimethyl analogs, potentially altering the conformational ensemble sampled in solution.

X-ray crystallography Molecular conformation Crystal engineering

Absorbance Signature and Purity Assessment: Spectrophotometric Quantification Parameters

The target compound possesses a characteristic UV-Vis absorbance profile with three distinct maxima in methanol: λmax 203 nm (log ε 4.45), 239 nm (log ε 4.34), and 301 nm (log ε 4.26) . This triple-band absorbance signature reflects the combined chromophoric contributions of the chromone π→π* transition (~239 nm), the thiazole n→π* transition (~301 nm), and the high-energy benzopyranone transition (~203 nm). This fingerprint can serve as a quantitative purity assessment and concentration determination tool, particularly for HPLC-UV method development. In contrast, chromone–thiazole analogs lacking the 4-ethoxycarbonyl group (e.g., compound 31) exhibit different absorbance profiles due to altered electronic conjugation across the thiazole ring [1].

UV-Vis spectroscopy Quality control Analytical characterization

High-Value Research and Industrial Application Scenarios for Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5)


A2 Adenosine Receptor Pharmacological Tool Compound for In Vitro Studies

The compound's reported activity as an A2 adenosine receptor antagonist positions it as a potential pharmacological tool for dissecting A2A- and A2B-mediated signaling pathways in cell-based assays. Unlike the well-characterized A3-selective chromone–thiazole analogs (e.g., compound 31, hA3 Ki = 167 nM) developed by Cagide et al. [1], the target compound may enable researchers to probe A2-specific effects in models of inflammation, neurodegeneration, or cardiovascular function where A2 receptors play dominant roles. Its weak aqueous solubility must be carefully managed via DMSO stock solutions and appropriate buffer systems to avoid precipitation artifacts.

Medicinal Chemistry Lead Optimization via Late-Stage Ester Diversification

The ethyl ester at the thiazole 4-position serves as a versatile synthetic handle for generating focused compound libraries . Hydrolysis to the carboxylic acid enables salt screening, amide coupling with diverse amine libraries, or conjugation to fluorescent/affinity tags for target engagement studies. This divergent chemistry is not accessible with the 4,5-dimethylthiazole analog (compound 31), which lacks reactive thiazole substituents [1]. The ester handle thus supports iterative SAR exploration around the thiazole vector, a critical advantage in hit-to-lead and lead optimization campaigns where procurement of a single, chemically versatile intermediate reduces synthesis cycle times.

Spectrophotometric Method Development and Analytical Reference Standard

The well-defined UV-Vis absorbance fingerprint (λmax 203, 239, and 301 nm with log ε values of 4.45, 4.34, and 4.26, respectively) enables the compound to serve as a spectrophotometric reference standard for HPLC-UV method development. The 301 nm band (log ε 4.26) provides sufficient sensitivity for detection at sub-micromolar concentrations, facilitating purity analysis of bulk lots and stability monitoring of DMSO stock solutions over time. This analytical utility is directly relevant to procurement quality assurance workflows, where identity confirmation and purity verification are mandatory before compound use in regulated assay environments.

Structure-Based Drug Design and Molecular Docking Template

The chromone–thiazole scaffold's near-planar conformation, established crystallographically for class representatives , provides a structurally rigid template for molecular docking studies into adenosine receptor homology models or crystal structures. The 4-ethoxycarbonyl substituent introduces steric and electronic features distinct from methyl-substituted analogs, potentially engaging different sub-pocket residues within the receptor orthosteric or allosteric binding sites. This structural information can guide computational chemists in virtual screening campaigns and pharmacophore model refinement, particularly when seeking A2-preferring ligands as opposed to the A3-selective chemotypes previously explored [1].

Quote Request

Request a Quote for ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.